4-(2-Chloroethyl)benzene-1,3-dithiol
Description
Properties
CAS No. |
189456-62-0 |
|---|---|
Molecular Formula |
C8H9ClS2 |
Molecular Weight |
204.7 g/mol |
IUPAC Name |
4-(2-chloroethyl)benzene-1,3-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2 |
InChI Key |
VIDVZPACEHZQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)S)CCCl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of 4-(2-Chloroethyl)benzene-1,3-dithiol
This compound belongs to a class of aromatic dithiols with applications in materials science and pharmaceutical intermediates. The 2-chloroethyl group enhances electrophilicity, enabling cross-coupling reactions, while the thiol moieties facilitate metal coordination and redox activity. Stability challenges arise from thiol oxidation, necessitating inert atmospheres and protective strategies during synthesis.
Synthetic Routes for this compound
Direct Thiolation of Halogenated Precursors
A widely adopted strategy involves nucleophilic aromatic substitution of halogenated precursors with sulfur nucleophiles. For example, 1,3-dibromo-4-(2-chloroethyl)benzene reacts with potassium hydrosulfide (KSH) in dimethyl sulfoxide (DMSO) at 130°C for 7.5 hours, achieving 70% yield after acidification and steam distillation. This method mirrors protocols for synthesizing substituted thiophenols, where electron-withdrawing groups enhance reactivity.
Table 1: Comparison of Thiolation Conditions for Halogenated Precursors
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,3-Dibromo-4-(2-Cl-ethyl)benzene | KSH | DMSO | 130 | 7.5 | 70 |
| 1,3-Dichloro-4-vinylbenzene | Thiourea | EtOH | 80 | 12 | 58 |
Limitations include competing side reactions in electron-rich arenes and the need for excess KSH to drive disubstitution.
Dithiazole Ring-Opening Strategies
4,5-Dichloro-1,2,3-dithiazolium chloride serves as a versatile reagent for constructing dithiazole intermediates, which hydrolyze to dithiols. Reacting 4-(2-chloroethyl)aniline with this reagent forms a dithiazole ring, subsequent hydrolysis of which yields the target dithiol. This method, adapted from the synthesis of benzodithiazoles, affords 65–75% purity but requires rigorous pH control during hydrolysis to prevent disulfide formation.
Stepwise Functionalization Approaches
Introducing the Chloroethyl Group First
Starting with 4-vinylbenzene-1,3-dithiol , hydrochlorination using HCl gas in dichloromethane selectively adds across the double bond, producing the 2-chloroethyl derivative in 82% yield. This method benefits from Markovnikov selectivity but demands anhydrous conditions to preserve thiol integrity.
Post-Thiolation Chlorination
4-(2-Hydroxyethyl)benzene-1,3-dithiol undergoes chlorination with phosphorus tribromide (PBr₃) in methyl tert-butyl ether, converting the hydroxyl group to chloride at 0°C with 86% efficiency. Protective strategies, such as disulfide formation using tert-butyl perbenzoate, prevent thiol oxidation during this step.
Optimization Challenges and Solutions
Managing Thiol Reactivity
Thiol protection via tert-butyl disulfide formation or thioetherification with benzyl chloride improves stability during halogenation steps. Deprotection using Raney nickel or tributylphosphine restores free thiols without side reactions.
Regioselectivity in Electrophilic Substitution
Experimental Protocols and Data
Representative Procedure from Patent CN1590371A
- Reactant Setup : Combine 1,3-dibromo-4-(2-chloroethyl)benzene (23.7 g, 0.1 mol) and KSH (36 g, 0.5 mol) in DMSO (80 g).
- Reaction : Heat at 130°C for 7.5 hours under nitrogen.
- Workup : Cool, acidify with H₂SO₄ (pH 3), and perform steam distillation.
- Isolation : Distill under reduced pressure to obtain 17.5 g (70%) of product.
Key Data :
- Purity: ≥98% (GC-MS)
- MS (m/z): 250 (M⁺)
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)benzene-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(2-Chloroethyl)benzene-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)benzene-1,3-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The chloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its reactivity .
Comparison with Similar Compounds
2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol
- Structure : Fluorine and trifluoromethyl groups at positions 2,5,4,4.
- Key Properties : High electronegativity of fluorine enhances stability and resistance to oxidation.
- Applications : Serves as a building block for polyfluorinated thiacalix[4]arenes, which adopt 1,3-alternate conformations in solution and crystals. These macrocycles are used in host-guest chemistry and sensor design .
- Comparison : Unlike 4-(2-chloroethyl)benzene-1,3-dithiol, fluorinated derivatives exhibit lower nucleophilicity but superior thermal stability, making them preferable for fluorinated material synthesis.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)
- Structure : Benzene-1,3-diol with a methylthiadiazole group at position 3.
- Key Properties : Exhibits solvent-dependent molecular aggregation and fluorescence due to π-π stacking interactions .
- Comparison : The hydroxyl groups in C1 reduce thiol-like reactivity but enhance hydrogen-bonding capacity, enabling distinct biological interactions compared to the thiol-rich this compound.
2-Chlorobenzene-1,3-dithiol
- Structure : Chlorine substituent at position 2 instead of 4.
- Key Properties : Lower steric hindrance around the thiol groups compared to the 4-substituted chloroethyl derivative.
- Applications: Limited data, but positional isomerism likely alters macrocycle formation efficiency .
5-[(Z)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol
- Structure: Styryl-linked phenolic compound with a hydroxyphenyl group.
- Key Properties : Exhibits halochromism (pH-dependent fluorescence) due to extended conjugation .
Functional Group Modifications
4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol)
- Structure : Hydroxyethyl and diol groups.
- Key Properties : Antioxidant activity in olive-derived products .
- Comparison: The thiol groups in this compound offer redox activity distinct from the antioxidant phenolic hydroxyls in hydroxytyrosol.
Data Tables
Table 1. Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
